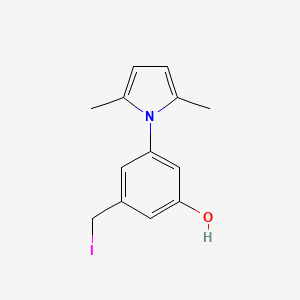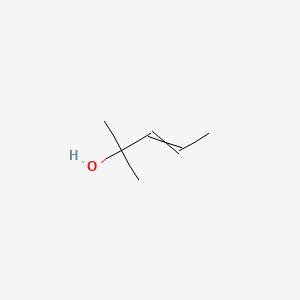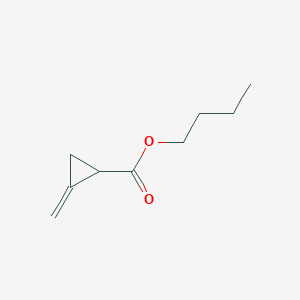
Butyl 2-methylidenecyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-methylidenecyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by a cyclopropane ring substituted with a butyl ester group and a methylene group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-methylidenecyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes utilize similar cyclopropanation reactions but are optimized for large-scale production, including the use of automated reactors and precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2-methylidenecyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl 2-methylidenecyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity.
Mecanismo De Acción
The mechanism of action of butyl 2-methylidenecyclopropane-1-carboxylate involves its interaction with molecular targets through its strained cyclopropane ring. The ring strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The methylene group can act as an electrophile, facilitating reactions with nucleophiles. The ester group can undergo hydrolysis or other transformations, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Butyl cyclopropane-1-carboxylate: Lacks the methylene group, resulting in different reactivity.
Methyl 2-methylidenecyclopropane-1-carboxylate: Similar structure but with a methyl ester group instead of a butyl ester group.
Ethyl 2-methylidenecyclopropane-1-carboxylate: Similar structure but with an ethyl ester group instead of a butyl ester group.
Uniqueness
Butyl 2-methylidenecyclopropane-1-carboxylate is unique due to the presence of both the methylene group and the butyl ester group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and research.
Propiedades
Número CAS |
88787-24-0 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
butyl 2-methylidenecyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-11-9(10)8-6-7(8)2/h8H,2-6H2,1H3 |
Clave InChI |
GRLGQONONWEQRX-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1CC1=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonamide, N-[[2-[4-[(butylamino)methyl]phenyl]-4-thiazolyl]methyl]-4-methoxy-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14167078.png)
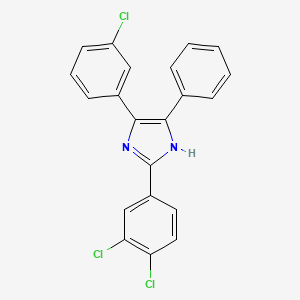
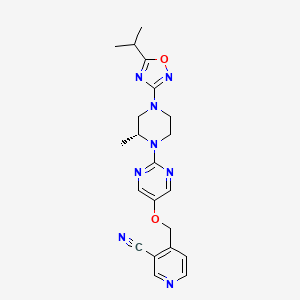
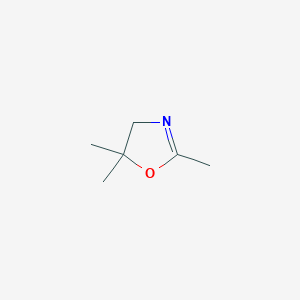
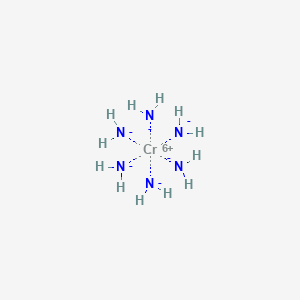
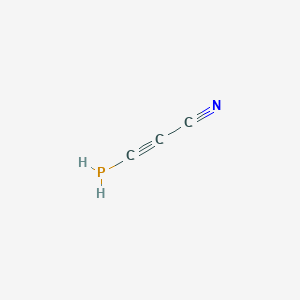
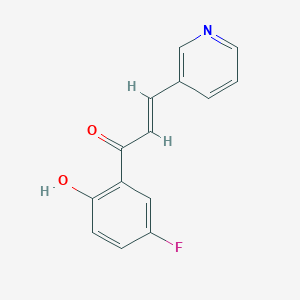
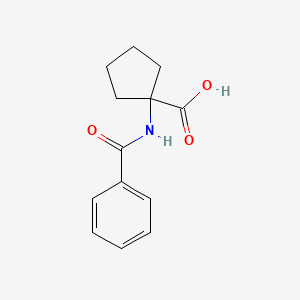
![3-[2-(cyclohexen-1-yl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14167135.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester](/img/structure/B14167138.png)
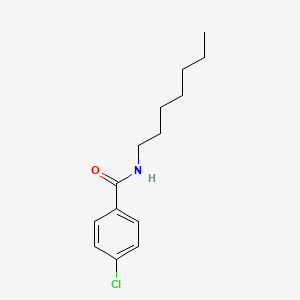
![2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14167146.png)
